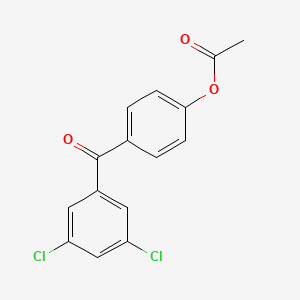

4-Acetoxy-3',5'-dichlorobenzophenone

Description

Its molecular structure combines ester (acetoxy) and halogen (chlorine) functionalities, which influence its reactivity, stability, and environmental behavior.

Properties

IUPAC Name |

[4-(3,5-dichlorobenzoyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl2O3/c1-9(18)20-14-4-2-10(3-5-14)15(19)11-6-12(16)8-13(17)7-11/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQRPODSQINSLNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C(=O)C2=CC(=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00641735 | |

| Record name | 4-(3,5-Dichlorobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890100-15-9 | |

| Record name | 4-(3,5-Dichlorobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Acetoxy-3’,5’-dichlorobenzophenone can be synthesized through the acylation of 3,5-dichlorobenzoyl chloride with phenyl acetate in the presence of a suitable catalyst . The reaction typically involves the use of an aluminum chloride catalyst in a solvent such as petroleum ether . The reaction conditions must be carefully controlled to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of 4-Acetoxy-3’,5’-dichlorobenzophenone follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent quality and yield. The product is typically purified through recrystallization or chromatography techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

4-Acetoxy-3’,5’-dichlorobenzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, where the acetoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in various substituted benzophenone derivatives .

Scientific Research Applications

4-Acetoxy-3’,5’-dichlorobenzophenone has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Acetoxy-3’,5’-dichlorobenzophenone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

4,4'-Dichlorobenzophenone

- Structure: Features chlorine atoms at the 4 and 4' positions of the benzophenone backbone, lacking the acetoxy group.

- Applications : Widely used as a reference material in residue analysis due to its stability and predictable degradation pathways .

- Stability : Exhibits pH-dependent degradation; half-lives range from 85 days (pH 5) to 26 minutes (pH 9) in aqueous solutions .

- Environmental Relevance: A known degradation product of pesticides like dicofol and DDT, indicating persistence in certain conditions .

Comparison :

- Reactivity: The acetoxy group in 4-acetoxy-3',5'-dichlorobenzophenone likely increases susceptibility to hydrolysis compared to 4,4'-dichlorobenzophenone, which lacks ester functionality.

- Persistence: 4,4'-Dichlorobenzophenone is more environmentally persistent, as evidenced by its formation during pesticide degradation .

4-Acetoxy-3',4'-Dichlorobenzophenone (CAS 890100-13-7)

Comparison :

Methyl 4-(Acetoxymethyl)benzoate

Comparison :

- Reactivity : The absence of chlorine atoms reduces electrophilic character, making it less reactive in halogen-specific applications.

- Utility: Primarily used in organic synthesis, contrasting with dichlorobenzophenones’ roles in analytical or pesticidal contexts.

Degradation Products of Organochlorines (e.g., DDT → 4,4'-Dichlorobenzophenone)

- Environmental Behavior: 4,4'-Dichlorobenzophenone accumulates in ecosystems due to slow degradation, whereas the acetoxy variant’s ester group may facilitate faster breakdown .

Research Findings and Implications

- Synthetic Challenges: The discontinuation of this compound may reflect difficulties in large-scale synthesis or purification, as seen in methods requiring controlled acylation (e.g., thionyl chloride reflux ).

- Environmental Impact: Unlike 4,4'-dichlorobenzophenone, the acetoxy variant’s ester group could reduce environmental persistence, but its chlorinated aromatic rings still pose bioaccumulation risks.

- Analytical Utility: 4,4'-Dichlorobenzophenone’s stability makes it superior for residue analysis, whereas the acetoxy analog’s lability limits its use .

Biological Activity

4-Acetoxy-3',5'-dichlorobenzophenone (commonly referred to as ADCBP) is a synthetic organic compound belonging to the class of benzophenones, which are characterized by their benzene rings and a ketone functional group. This compound has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article aims to provide a comprehensive overview of the biological activities associated with ADCBP, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of ADCBP can be represented as follows:

- Molecular Weight : 305.16 g/mol

- Melting Point : Data not extensively available in literature.

- Solubility : Soluble in organic solvents; limited solubility in water.

Antiviral Activity

One of the most notable biological activities of ADCBP is its antiviral properties. Studies have indicated that derivatives of benzophenones exhibit significant antiviral effects against various viruses. For instance, compounds structurally similar to ADCBP have been tested against viral strains in cell cultures, demonstrating inhibition of viral replication at specific concentrations.

- Case Study : In a study involving Vero cell cultures, ADCBP derivatives were shown to inhibit viral growth effectively, with IC50 values comparable to established antiviral agents. The mechanism appears to involve interference with viral entry or replication processes.

Anticancer Properties

Research has also highlighted the anticancer potential of ADCBP. Various studies have reported that ADCBP can induce apoptosis in cancer cell lines through multiple pathways, including oxidative stress and mitochondrial dysfunction.

- Table 1: Anticancer Activity of ADCBP

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| L1210 Leukemia | 15 | Induction of apoptosis via mitochondrial pathway |

| P388 Leukemia | 10 | ROS generation leading to cell death |

| Lewis Lung Carcinoma | 20 | Cell cycle arrest and apoptosis |

Antioxidant Activity

ADCBP exhibits antioxidant properties that can protect cells from oxidative damage. This activity is crucial for mitigating the effects of reactive oxygen species (ROS) in various biological systems.

- Research Findings : In vitro assays demonstrated that ADCBP scavenges free radicals effectively, thereby reducing oxidative stress markers in treated cells.

The biological activity of ADCBP can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : ADCBP has been shown to inhibit specific enzymes involved in cellular processes, which may contribute to its antiviral and anticancer effects.

- Induction of Apoptosis : The compound triggers apoptotic pathways in various cancer cell lines, leading to programmed cell death.

- Antioxidant Effects : By scavenging free radicals, ADCBP reduces oxidative stress, which is implicated in numerous diseases, including cancer and neurodegenerative disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.